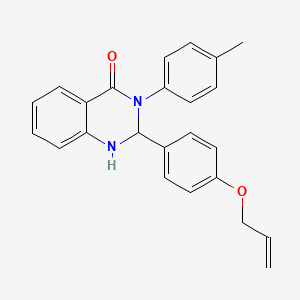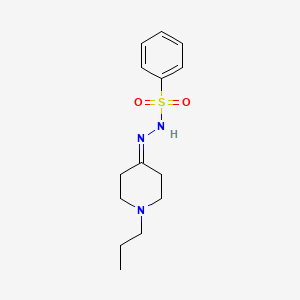
Quinazolin-4(3H)-one, 1,2-dihydro-2-(4-allyloxyphenyl)-3-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Allyloxy)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 2-[4-(Allyloxy)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone typically involves multiple steps. One common method includes the reaction of 4-allyloxybenzaldehyde with 4-methylphenylamine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired quinazolinone derivative. Industrial production methods may involve optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-[4-(Allyloxy)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for further studies in enzyme inhibition and protein interaction.
Medicine: The compound’s quinazolinone core is known for its anticancer, anti-inflammatory, and antimicrobial properties, suggesting potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as UV absorbers or photostabilizers.
Mechanism of Action
The mechanism of action of 2-[4-(Allyloxy)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[4-(Allyloxy)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone can be compared with other quinazolinone derivatives, such as:
2-Phenyl-4(3H)-quinazolinone: Known for its anticancer properties.
2-(4-Methoxyphenyl)-4(3H)-quinazolinone: Exhibits anti-inflammatory activity.
2-(4-Chlorophenyl)-4(3H)-quinazolinone: Used as an antimicrobial agent.
The uniqueness of 2-[4-(Allyloxy)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C24H22N2O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-(4-prop-2-enoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H22N2O2/c1-3-16-28-20-14-10-18(11-15-20)23-25-22-7-5-4-6-21(22)24(27)26(23)19-12-8-17(2)9-13-19/h3-15,23,25H,1,16H2,2H3 |
InChI Key |
LYGQOZRGTLPLDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide](/img/structure/B14922214.png)
![3-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14922218.png)
![N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B14922223.png)
![3-[(4-Fluorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14922228.png)
![1-[(4-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14922231.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B14922235.png)


![2-[2-bromo-5-(prop-2-yn-1-yloxy)phenyl]-3-(3-ethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14922257.png)
![1-{2-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B14922270.png)
![ethyl 3-[(4-chloro-2-fluorophenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B14922274.png)
![(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14922283.png)
![3-cyclohexyl-1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B14922298.png)

